![molecular formula C20H24Cl2FN3O2S B12846228 (Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride](/img/structure/B12846228.png)
(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a pyrrolo[3,2-b]pyridine core, a fluorobut-2-en-1-amine side chain, and a methylsulfonyl-substituted phenyl group.
Méthodes De Préparation
The synthesis of (Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride involves multiple steps, including the formation of the pyrrolo[3,2-b]pyridine core, the introduction of the fluorobut-2-en-1-amine side chain, and the attachment of the methylsulfonyl-substituted phenyl group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluorobut-2-en-1-amine side chain can be reduced to form saturated amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyrrolo[3,2-b]pyridine derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pyrrolo[3,2-b]pyridine core may interact with protein binding sites, while the fluorobut-2-en-1-amine side chain may enhance binding affinity and specificity. The methylsulfonyl group may also play a role in the compound’s overall activity by influencing its solubility and stability.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrolo[3,2-b]pyridine derivatives, such as:
(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine: This compound shares the same core structure but may differ in the side chains or substituents.
(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine hydrochloride: This compound is similar but may have different salt forms. The uniqueness of (Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride lies in its specific combination of structural features, which may confer unique biological and chemical properties.
Propriétés
Formule moléculaire |
C20H24Cl2FN3O2S |
|---|---|
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
(Z)-4-[2,5-dimethyl-3-(3-methylsulfonylphenyl)pyrrolo[3,2-b]pyridin-1-yl]-3-fluorobut-2-en-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H22FN3O2S.2ClH/c1-13-7-8-18-20(23-13)19(14(2)24(18)12-16(21)9-10-22)15-5-4-6-17(11-15)27(3,25)26;;/h4-9,11H,10,12,22H2,1-3H3;2*1H/b16-9-;; |
Clé InChI |
ZBRFTAUBDWUMEJ-ULPVBNQHSA-N |
SMILES isomérique |
CC1=NC2=C(C=C1)N(C(=C2C3=CC(=CC=C3)S(=O)(=O)C)C)C/C(=C/CN)/F.Cl.Cl |
SMILES canonique |
CC1=NC2=C(C=C1)N(C(=C2C3=CC(=CC=C3)S(=O)(=O)C)C)CC(=CCN)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


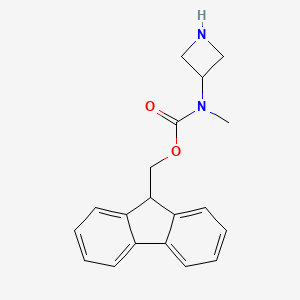

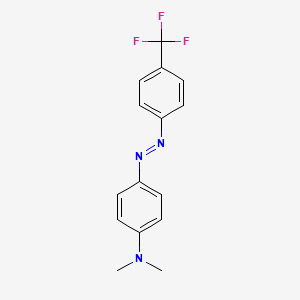
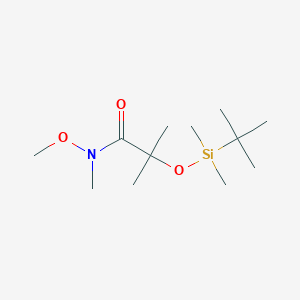
![6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B12846169.png)

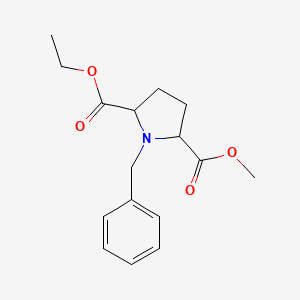

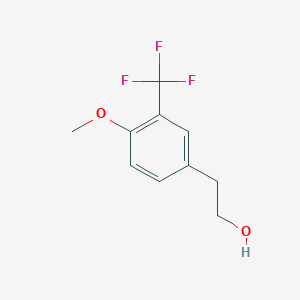
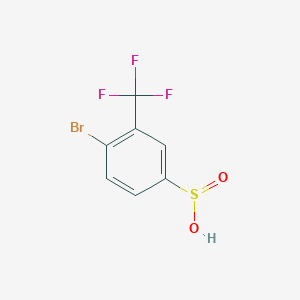

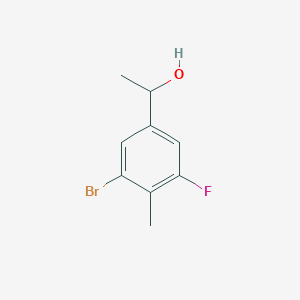
![5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B12846215.png)

